molecular formula C8H10Br3GeN B14352641 N,N-Dimethyl-4-(tribromogermyl)aniline CAS No. 95601-27-7

N,N-Dimethyl-4-(tribromogermyl)aniline

Cat. No.: B14352641
CAS No.: 95601-27-7
M. Wt: 432.51 g/mol
InChI Key: CIAYJYCWZRKAKD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(tribromogermyl)aniline is an organogermanium compound featuring a dimethylaniline backbone substituted with a tribromogermyl (–GeBr₃) group at the para position. The tribromogermyl moiety introduces significant steric bulk and electronic effects due to the electronegative bromine atoms and the metalloid germanium center. The germanium atom’s unique reactivity, intermediate between silicon and tin, may enable distinct chemical behavior, such as participation in cross-coupling reactions or semiconductor applications.

Properties

CAS No.

95601-27-7

Molecular Formula

C8H10Br3GeN

Molecular Weight

432.51 g/mol

IUPAC Name

N,N-dimethyl-4-tribromogermylaniline

InChI

InChI=1S/C8H10Br3GeN/c1-13(2)8-5-3-7(4-6-8)12(9,10)11/h3-6H,1-2H3

InChI Key

CIAYJYCWZRKAKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Ge](Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(tribromogermyl)aniline typically involves the reaction of N,N-Dimethylaniline with a tribromogermane reagent under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where N,N-Dimethylaniline is reacted with a tribromogermane derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(tribromogermyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the tribromogermyl group.

    Substitution: The tribromogermyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-(tribromogermyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(tribromogermyl)aniline involves its interaction with specific molecular targets and pathways. The tribromogermyl group can interact with biological molecules, potentially leading to the modulation of enzymatic activity or signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Comparative Analysis of N,N-Dimethyl-4-(tribromogermyl)aniline and Analogous Compounds

Compound Name Substituent Molar Mass (g/mol) Physical State Key Properties
This compound –GeBr₃ ~425.3* Likely solid High reactivity (Ge–Br bonds), potential semiconductor properties
N,N-Dimethyl-4-(trimethylsilyl)aniline –Si(CH₃)₃ 193.37 Not specified Silicon-based stability, moderate steric hindrance, hydrophobic
N,N-Dimethyl-4-(trifluoromethyl)aniline –CF₃ ~193.2* Not specified Strong electron-withdrawing effect, enhances electrophilic reactivity
N,N-Dimethyl-4-(tributylstannyl)aniline –Sn(C₄H₉)₃ ~438.2* Likely liquid/oil Radioiodination precursor (via iododestannylation), high cross-coupling utility
N,N-Dimethyl-4-(pyrimidoindazol)aniline Heterocyclic group Not provided Solid Fluorescence quantum yield (ΦF = 0.068), optical applications

*Calculated based on atomic masses.

Key Observations:

  • Reactivity: The GeBr₃ group’s labile bromine atoms may facilitate nucleophilic substitutions or transmetallation reactions, akin to stannyl derivatives used in radioiodination .
  • Optical Properties: Fluorescence in pyrimidoindazol-substituted analogs (ΦF = 0.068) suggests that electron-donating groups enhance emissive behavior, whereas GeBr₃’s electron-withdrawing nature may suppress fluorescence .
  • Thermal Stability: Heavier substituents (e.g., GeBr₃ vs. Si(CH₃)₃) may reduce thermal stability due to weaker Ge–C bonds compared to Si–C .

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